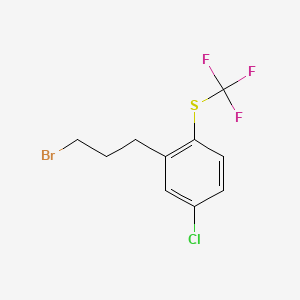

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18813335

Molecular Formula: C10H9BrClF3S

Molecular Weight: 333.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrClF3S |

|---|---|

| Molecular Weight | 333.60 g/mol |

| IUPAC Name | 2-(3-bromopropyl)-4-chloro-1-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C10H9BrClF3S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |

| Standard InChI Key | ARAFSTJIKQOTFM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CCCBr)SC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethylthio)benzene features a benzene ring substituted at three positions:

-

A 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1, providing alkylation potential.

-

A chlorine atom (-Cl) at position 5, enhancing electrophilic substitution reactivity.

-

A trifluoromethylthio group (-SCF₃) at position 2, contributing to lipophilicity and metabolic stability .

The spatial arrangement of these groups creates a sterically hindered environment, influencing its interactions in synthetic pathways.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉BrClF₃S | |

| Molecular Weight | 333.60 g/mol | |

| CAS Number | 1806632-64-3 | |

| EC Number | Not Available |

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Structural validation utilizes:

-

¹H/¹³C NMR: To confirm substituent positions and integration ratios.

-

Mass Spectrometry (HRMS): For molecular weight verification .

Physicochemical Properties

Physical State and Solubility

The compound is a solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL) .

Reactivity Profile

-

Nucleophilic Substitution: The bromopropyl group undergoes SN2 reactions with amines or thiols.

-

Electrophilic Aromatic Substitution: Chlorine directs incoming electrophiles to para positions relative to itself.

-

Oxidative Stability: The -SCF₃ group resists oxidation under mild conditions but decomposes in strong oxidizing agents .

Table 2: Thermal and Chemical Stability

| Condition | Stability Outcome | Source |

|---|---|---|

| Ambient Temperature | Stable for 24 months | |

| Strong Acids (e.g., H₂SO₄) | Decomposition observed | |

| UV Light | Gradual degradation |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its trifluoromethylthio group enhances bioavailability by mimicking bioisosteres of natural metabolites .

Material Science

Incorporated into liquid crystal polymers, the bromine and chlorine atoms improve thermal stability, while the -SCF₃ group modulates dielectric properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume